(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Description
(E)-1,1,1,2,2,3,3-Heptafluoronon-4-ene (CAS 57325-39-0) is a fluorinated alkene with the molecular formula C₉H₁₁F₇ and a molecular weight of 252.17 g/mol. It is a colorless liquid with a pungent odor, primarily used as an intermediate in synthesizing fluorinated organic compounds. Its structure features a carbon-carbon double bond (non-4-ene) and seven fluorine atoms distributed across the first three carbons, conferring unique reactivity and stability. The compound is synthesized via organic fluorination methods, though specific pathways remain proprietary .
Safety protocols mandate strict handling due to its irritant properties. Protective equipment (gloves, goggles, respirators) is required to avoid dermal or respiratory exposure. Storage must avoid heat, flames, and oxidizers to prevent decomposition or combustion .
Properties
IUPAC Name |
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBLQUHQSLWOV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379279 | |
| Record name | (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57325-40-3 | |
| Record name | (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene is a fluorinated compound with potential biological activity that warrants thorough investigation. This article synthesizes available research findings regarding its biological properties, including toxicity assessments and environmental impact.
This compound is classified under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and persistence in the environment. The molecular formula is C9H11F7, indicating a structure that includes multiple fluorine atoms which significantly influence its chemical behavior and biological interactions .
Toxicity and Environmental Impact
Research on PFAS compounds suggests that they exhibit various toxicological effects. Studies have indicated that fluorinated compounds can disrupt endocrine functions and have been associated with adverse health outcomes such as immune system effects and developmental issues .
A significant aspect of the biological activity of this compound relates to its persistence in biological systems. The compound's fluorinated structure contributes to its resistance to metabolic degradation. This characteristic raises concerns regarding bioaccumulation in living organisms and potential long-term ecological impacts.
Antimicrobial Activity
Investigations into related fluorinated compounds have shown varying degrees of antimicrobial activity. For instance, while some fluorinated amino acid derivatives demonstrated no antibacterial or antifungal activity when substituting hydroxyl groups with fluorine , other studies suggest that specific configurations can enhance such activities. However, there is currently limited direct evidence regarding the antimicrobial properties of this compound itself.
Case Study: Environmental Persistence
A case study focusing on PFAS contamination in groundwater highlighted the environmental persistence of these compounds. In areas where fire training activities occurred using aqueous film-forming foams (AFFF), concentrations of PFAS were significantly elevated. The study illustrated how this compound could potentially behave similarly due to its chemical properties .
| Study | Findings |
|---|---|
| McGuire et al. (2014) | Elevated PFAS levels in groundwater near fire training sites; persistence attributed to high clay content limiting migration. |
| Toxicological Review | Fluorinated compounds disrupt endocrine functions; associated with immune system effects. |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11F7
- Molecular Weight : 252.17 g/mol
- CAS Number : 57325-40-3
The compound features a unique structure with multiple fluorine atoms that influence its chemical reactivity and stability. Its properties make it suitable for specialized applications in research and industry.
Organic Synthesis
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene serves as a valuable building block in organic synthesis. It is utilized in:
- Ene Reactions : The compound participates in ene reactions with various enophiles to form hydroxylamines. This reaction pathway is crucial for synthesizing complex organic molecules.
- Asymmetric Synthesis : It is involved in the synthesis of α-substituted β-amino ketones from sulfinimines. This application highlights its role in producing chiral compounds essential for pharmaceuticals.
Materials Science
The compound's unique properties lend themselves to applications in materials science:
- Carbon-rich Scaffolding : Derivatives of heptafluoronon-4-ene are used as π-conjugated building blocks for constructing carbon-rich materials with advanced optical properties. This application is particularly relevant for developing new electronic materials.
- Electrolyte Additives : Similar fluorinated alkenes are explored as additives in lithium-ion batteries. They enhance the formation of solid electrolyte interphases (SEI), improving battery performance and longevity.
Environmental Studies
Research indicates that heptafluoronon-4-ene and similar compounds may play a role in mitigating climate change due to their low global warming potential compared to traditional fluorinated gases. Studies on the spectroscopic and kinetic properties of these compounds contribute to understanding their environmental impact.
Case Study 1: Ene Reaction Mechanisms
In a study by Barlow et al. (1980), the reaction of this compound with trifluoronitrosomethane demonstrated its utility in forming N-alkenyl-N-trifluoromethylhydroxylamines. This reaction illustrates the compound's versatility as an intermediate in synthetic pathways leading to valuable nitrogen-containing compounds.
Case Study 2: Lithium-Ion Battery Performance
Research conducted by Kubota et al. (2012) explored the use of structurally similar difluoroalkenes as electrolyte additives in lithium-ion batteries. The findings showed that these additives significantly improved battery cycling stability and efficiency by promoting favorable SEI formation.
Comparative Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Ene Reactions | Formation of hydroxylamines from enophiles |
| Asymmetric Synthesis | Production of chiral β-amino ketones | |
| Materials Science | Carbon-rich Scaffolding | Development of advanced optical materials |
| Electrolyte Additives | Enhanced battery performance via SEI formation | |
| Environmental Studies | Climate Change Mitigation | Low global warming potential compared to others |
Comparison with Similar Compounds
Perfluorinated Alkenes vs. Perfluorinated Sulfonic Acids
Key Differences :
- The alkene group in the target compound enables addition reactions (e.g., hydrofluorination), making it valuable for synthesizing branched fluoropolymers. In contrast, sulfonic acids form stable salts (e.g., sodium triflate) used in electrochemical applications .
- Heptafluoronon-4-ene’s lower molecular weight and hydrocarbon chain enhance volatility compared to heavily fluorinated sulfonic acids.
Comparison with Sulfonyl Fluorides
Sulfonyl fluorides (e.g., Ethanesulfonyl fluoride derivatives in ) exhibit distinct behavior:
- Reactivity: Sulfonyl fluorides (e.g., CAS 2127-74-4) undergo nucleophilic substitution at the sulfur center, whereas heptafluoronon-4-ene participates in electrophilic additions .
- Stability: Sulfonyl fluorides are thermally stable but hydrolyze slowly in moisture. The alkene in heptafluoronon-4-ene may polymerize under UV light or radical initiators .
Research Findings and Data
Thermal Stability
Environmental Impact
- Fluorinated alkenes like heptafluoronon-4-ene have shorter atmospheric lifetimes (months) compared to perfluorinated sulfonic acids (years) due to reactivity with ozone .
Q & A
Q. Table 1: Representative Fluorination Conditions
| Precursor | Fluorinating Agent | Catalyst | Yield (%) | Purity (GC-MS) | Reference |
|---|---|---|---|---|---|
| Non-4-ene derivative | SF₄ | Pd(PPh₃)₄ | 68 | >98% E-isomer |
Basic: What spectroscopic techniques are optimal for structural confirmation and purity assessment?
Answer:
- ¹⁹F NMR : Resolves CF₃ and CF₂ groups (δ −70 to −85 ppm). Splitting patterns confirm (E)-configuration .
- GC-MS : Monitors volatile byproducts (e.g., perfluoroalkanes) and quantifies isomer ratios.
- IR Spectroscopy : C-F stretches (1100–1300 cm⁻¹) and C=C (1650–1700 cm⁻¹) validate backbone integrity .
Advanced: How do competing reaction pathways (e.g., isomerization vs. cycloaddition) affect experimental outcomes in fluorinated alkene systems?
Answer:
The stereoelectronic profile of the double bond (electron-deficient due to fluorine substituents) favors [2+2] cycloadditions under UV light but requires stringent exclusion of nucleophiles to prevent isomerization. Key considerations:
- Kinetic vs. thermodynamic control : High temperatures promote (Z)-isomer formation, complicating product isolation .
- Computational modeling : DFT studies (B3LYP/6-311+G(d)) predict activation barriers for competing pathways .
Advanced: How can discrepancies in reported thermal stability data (TGA/DSC) be resolved?
Answer:
Conflicting decomposition temperatures (e.g., 200–250°C) arise from:
Q. Table 2: Thermal Stability Under Inert Conditions
| Technique | Decomposition Onset (°C) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| TGA (N₂) | 235 ± 5 | 120 | |
| DSC | 228 ± 3 | 115 |
Methodological: What strategies mitigate challenges in solvent selection for fluorophilic compound purification?
Answer:
- Fluorinated solvents : Use HCFC-225 (1:1 CF₃CF₂CHCl₂/CF₂ClCFClCF₂Cl) for column chromatography to retain fluorocarbon selectivity .
- Temperature-gradient crystallization : Exploit low solubility in hydrocarbon solvents at <0°C .
Advanced: What computational models reliably predict environmental persistence and bioaccumulation potential?
Answer:
- QSAR models : EPI Suite estimates a half-life >1 year in water (high persistence) due to C-F bond stability.
- Molecular docking : Predicts weak interactions with biological receptors (e.g., serum albumin), suggesting low bioaccumulation .
Advanced: How do steric and electronic effects influence regioselectivity in electrophilic additions?
Answer:
- Electron-withdrawing fluorine directs electrophiles (e.g., Br₂) to the less substituted carbon (anti-Markovnikov).
- Steric hindrance : Bulky fluorinated groups suppress addition at terminal positions. Validate with Hammett σ constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
